![molecular formula C18H18N2O4 B4511238 N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4511238.png)
N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
The compound is a derivative of 4-methoxyphenyl compounds . These compounds generally contain a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methoxy group (-O-CH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide have been studied . The synthesis of these compounds often involves reactions with various amine and acid derivatives .Scientific Research Applications
Synthesis of Formazan
This compound is used in the synthesis of Formazan. Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-), which is a good carrier of TT-bonding and chelating properties. They are used as dyes, ligands in complex formation, and as analytical reagents, in which their intense color makes them good indicators of redox reactions .
Schiff Bases Reduction
The compound is synthesized via the Schiff bases reduction route. Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Crystal Structures
The compound is used in the study of crystal structures. It consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
Hydrogen Bonding
The compound is involved in intermolecular hydrogen bonding, which is a type of attractive intermolecular force that exists between two partial electric charges of opposite polarity .
Secondary Amines
The compound is a secondary amine, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .
Perovskite Solar Cells
The compound is an important part of perovskite solar cells (PSCs). Organic small molecules as hole-transporting materials (HTMs) are an important part of PSCs .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with an indole nucleus, which is structurally similar to the hexahydroquinoline in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets, leading to changes in the target’s function . This interaction could potentially alter the biochemical pathways within the cell, leading to various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
A study on a similar compound found that all tested compounds met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
properties
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-10-7-15-13(16(21)8-10)9-14(18(23)20-15)17(22)19-11-3-5-12(24-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMCJNFBWETBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)OC)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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